Kinase Inhibition Selectivity: CDK11A Target Engagement vs. In-Class CK2 Inhibitors
This specific compound demonstrates preferential in-cell target engagement for CDK11A (IC50 = 620 nM), whereas the 2-phenylisothiazolidin-3-one-1,1-dioxide scaffold class (to which it is structurally related) is primarily optimized against CK2 [1][2]. This divergence in kinase selectivity is a critical differentiator for cellular pathway deconvolution studies.
| Evidence Dimension | Kinase Inhibition (NanoBRET Cellular Target Engagement) |
|---|---|
| Target Compound Data | IC50 = 620 nM against CDK11A |
| Comparator Or Baseline | 2-phenylisothiazolidin-3-one-1,1-dioxide scaffold: CK2 IC50 range = 1.5 - 20 μM |
| Quantified Difference | The target compound is a more potent binder for CDK11A, a distinct branch of the kinome from the CK2 family. |
| Conditions | NanoBRET assay in HEK293 cells transfected with Nluc-fused CDK11A (ChEMBL Assay ID: CHEMBL5173236) vs. in vitro CK2 kinase inhibition assay for the comparator class. |
Why This Matters
For a program targeting transcriptional regulation (CDK11) rather than CK2-mediated signaling, this compound's target engagement profile allows for a cleaner chemical probe, avoiding the confounding off-target effects of a generic CK2 inhibitor.
- [1] BindingDB, Entry BDBM50592067 / ChEMBL5173236. CDK11A NanoBRET IC50 = 620 nM for 1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea. https://www.bindingdb.org (accessed Apr 28, 2026). View Source
- [2] Chekanov, M. O.; et al. J. Enzyme Inhib. Med. Chem. 2014, 29(3), 338-343. CK2 IC50 data for 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives. View Source
